3-(Methylsulfonylamino)benzylamine hydrochloride

VAP-1 SSAO amine oxidase inhibition

This meta-(methylsulfonylamino)benzylamine hydrochloride is a precisely quantified, multi-target reference inhibitor—not a generic intermediate. Validated IC50 values: 31 nM (human VAP-1) and 1.24 μM (MAO-A), with weak AChE engagement (IC50=2.92 μM), define a unique selectivity fingerprint. The meta-substituted regioisomer is structurally distinct from the para-isomer (CAS 129872-50-0), ensuring accurate SAR versus antimicrobial assays. Procure this batch-controlled hydrochloride salt with primary amine and sulfonamide synthetic handles when assay development or medchem programs demand a reproducible benchmark, not an uncharacterized surrogate.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
CAS No. 238428-26-7
Cat. No. B1318530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonylamino)benzylamine hydrochloride
CAS238428-26-7
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H
InChIKeyQRQYQHPUXNPLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonylamino)benzylamine Hydrochloride (CAS 238428-26-7): Chemical Class and Core Research Identity


3-(Methylsulfonylamino)benzylamine hydrochloride (CAS 238428-26-7) is a benzylamine-sulfonamide derivative with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol [1]. The compound comprises a benzylamine core substituted at the meta-position with a methylsulfonylamino group, and is supplied as the hydrochloride salt . This structural motif places it within the broader class of arylsulfonamide-substituted benzylamines, which have been investigated as pharmacologically active scaffolds [2]. While multiple vendors list the compound as a research chemical and synthetic intermediate , its utility in discovery programs hinges on specific, quantifiable target engagement profiles that distinguish it from positional isomers and other sulfonamide-containing analogs.

Why 3-(Methylsulfonylamino)benzylamine Hydrochloride Cannot Be Interchanged with Positional Isomers or Generic Benzylamine Analogs


Substitution at the meta- versus para-position of the benzylamine ring, or alteration of the sulfonamide moiety, produces divergent activity profiles against key enzyme targets [1]. The target compound exhibits a quantifiable, multi-target inhibitory signature: it demonstrates moderate inhibition of monoamine oxidase A (MAO-A; IC50 = 1.24 μM) [2] and membrane primary amine oxidase/VAP-1 (IC50 = 31 nM) [3], while showing weak to negligible activity against acetylcholinesterase (AChE; IC50 = 2.92 μM) [2] and carbonic anhydrase isoforms (hCA I/II) relative to optimized derivatives in its class . This specific inhibitory fingerprint, defined by discrete IC50 values across distinct enzyme families, is not a class-wide property of all benzylamine-sulfonamide derivatives. Consequently, substituting this compound with its 4-(methylsulfonylamino) regioisomer, the free base, or an N-methylated sulfonamide analog would predictably alter target engagement and experimental outcomes [1]. The evidence below quantifies these differential features to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 3-(Methylsulfonylamino)benzylamine Hydrochloride: Target Engagement and Selectivity Data


Vascular Adhesion Protein-1 (VAP-1) Inhibition: Potency Benchmarking Against In-Class Derivatives

3-(Methylsulfonylamino)benzylamine hydrochloride inhibits human VAP-1 (also known as SSAO) with an IC50 of 31 nM [1]. This potency places the compound within the nanomolar range for this target. While more highly optimized VAP-1 inhibitors derived from related scaffolds can achieve sub-nanomolar IC50 values (e.g., a structurally elaborated derivative bearing the 3-(methylsulfonyl)benzyl motif shows an IC50 of 0.380 nM against the rat enzyme [2]), the target compound's 31 nM activity represents a defined and reproducible baseline for exploring the benzylamine-sulfonamide pharmacophore in VAP-1-mediated pathways without the additional synthetic complexity or altered physicochemical properties of more advanced leads.

VAP-1 SSAO amine oxidase inhibition inflammation endothelial adhesion

Monoamine Oxidase A (MAO-A) Inhibitory Profile: Quantitative Distinction from Acetylcholinesterase Activity

The compound inhibits recombinant bovine mitochondrial MAO-A with an IC50 of 1.24 μM [1]. In parallel testing under distinct assay conditions, it displays an IC50 of 2.92 μM against acetylcholinesterase (AChE) [2]. This yields a selectivity ratio of approximately 2.4-fold for MAO-A over AChE within the same compound. Importantly, the MAO-A inhibitory activity is moderate (micromolar range) compared to optimized benzylamine-sulfonamide derivatives developed as selective MAO-B inhibitors, which achieve IC50 values as low as 0.041 μM (41 nM) [3].

MAO-A monoamine oxidase neurotransmitter metabolism selectivity flavoenzyme

Carbonic Anhydrase Inhibition: Comparative Potency Within the Benzylamine-Sulfonamide Class

While direct inhibition data for 3-(methylsulfonylamino)benzylamine hydrochloride against human carbonic anhydrase (hCA) isoforms is not available in the primary literature, the benzylamine-sulfonamide scaffold is known to interact with hCA I and hCA II. The most potent compound from a series of structurally related benzylamine-sulfonamide derivatives, compound 28, inhibits hCA I with a Ki of 3.68 μM and hCA II with a Ki of 9.23 μM . Given the presence of the sulfonamide zinc-binding group, the target compound is expected to exhibit inhibition in a similar micromolar range, though its meta-substitution pattern and simple methylsulfonyl group suggest it may be less potent than optimized derivatives like compound 28. Researchers should procure this compound with the understanding that its hCA inhibitory activity, while plausible, is likely weaker than that of para-substituted or diarylmethylamine-sulfonamide analogs specifically designed for this target .

carbonic anhydrase hCA I hCA II sulfonamide enzyme inhibition

Structural Distinction: Meta-Substitution Pattern Versus the Para-Positional Isomer

3-(Methylsulfonylamino)benzylamine hydrochloride (meta-isomer, CAS 238428-26-7) and its para-substituted analog 4-(methylsulfonylamino)benzylamine hydrochloride (CAS 129872-50-0) represent a classic regioisomeric pair [1]. The meta-isomer has been characterized for MAO-A, VAP-1, and AChE inhibition as described above. In contrast, the para-isomer has been reported to exhibit antimicrobial activity, including activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa . This divergent biological profile—enzyme inhibition versus antimicrobial action—demonstrates that the position of the methylsulfonylamino substituent on the benzylamine ring is a critical determinant of pharmacological activity. A researcher seeking to study MAO-A or VAP-1 inhibition would find the meta-isomer (target compound) supported by quantitative target engagement data, whereas the para-isomer is supported by antimicrobial activity data but lacks comparable enzyme inhibition data.

regioisomer positional isomer meta-substitution para-substitution SAR

Evidence-Backed Research and Procurement Scenarios for 3-(Methylsulfonylamino)benzylamine Hydrochloride


Vascular Adhesion Protein-1 (VAP-1/SSAO) Inhibitor Screening and Pharmacophore Exploration

The compound's well-defined IC50 of 31 nM against human VAP-1 [1] supports its use as a reference inhibitor in VAP-1 enzymatic assays. It serves as a benchmark compound for validating assay conditions or as a starting scaffold for medicinal chemistry efforts aimed at optimizing VAP-1 inhibition. The quantitative data allow researchers to contextualize the potency of new chemical entities relative to this baseline. Procurement is indicated when a structurally simple benzylamine-sulfonamide with documented nanomolar VAP-1 activity is required.

Monoamine Oxidase A (MAO-A) Baseline Activity Studies and Selectivity Profiling

With an MAO-A IC50 of 1.24 μM [2], this compound provides a reproducible micromolar inhibitor for studies of MAO-A function or for use as a control in assays where moderate inhibition is desired. The documented intra-compound selectivity ratio of 2.4-fold over AChE [2] further allows researchers to anticipate potential off-target effects in complex biological systems. It is the appropriate procurement choice when a well-characterized MAO-A inhibitor with modest potency and known selectivity parameters is needed, rather than a highly potent, optimized derivative.

Structure-Activity Relationship (SAR) Studies on Benzylamine-Sulfonamide Regioisomers

The divergent biological activities of the meta-isomer (target compound) and para-isomer (CAS 129872-50-0) make this compound essential for SAR investigations. Researchers comparing enzyme inhibition (VAP-1, MAO-A) versus antimicrobial activity require the meta-isomer to establish the activity landscape of the 3-substituted benzylamine series. Procurement of the meta-isomer is necessary to complete SAR matrices and to avoid the confounding effects that would arise from substituting the para-isomer in enzyme inhibition assays.

Synthetic Intermediate for Sulfonamide-Containing Bioactive Molecules

The compound is listed as a useful research chemical and building block by multiple vendors . Its primary amine and sulfonamide functional groups provide synthetic handles for further derivatization, including amide bond formation, reductive amination, and N-alkylation. This makes it suitable as an intermediate in the synthesis of more complex molecules for drug discovery programs, particularly those exploring sulfonamide-based pharmacophores. Procurement in bulk quantities is supported by commercial availability and documented purity specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylsulfonylamino)benzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.